molecular formula C24H33F3N4O2 B3057972 HSD Inhibitor 23 CAS No. 868604-75-5

HSD Inhibitor 23

Cat. No. B3057972
Key on ui cas rn: 868604-75-5
M. Wt: 466.5 g/mol
InChI Key: QTLNSFMROWVHJU-UHFFFAOYSA-N
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Patent
US08372841B2

Procedure details

A solution of 2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid (159 mg, 0.5 mmoles) from Example 14C in DCM (5 mL) and DIPEA (0.5 mL) was treated with hydroxybenzotriazole hydrate (HOBt) (84 mg, 0.6 mmoles), 5-hydroxy-2-adamantamine (100 mg, 0.6 mmoles) from Example 13A and 15 minutes later with (3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) (115 mg, 0.6 mmoles). The mixture was stirred overnight at room temperature after which the DCM was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic extracts washed with saturated sodium bicarbonate, water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure and the crude product purified (silica gel, 10-40% acetone in hexane) to provide the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.41 (s, 1H), 7.67 (m, 2H), 6.66 (d, J=9.1 Hz, 1H), 4.0 (d, J=7.8 Hz, 1H), 3.66 (m, 4H), 2.64 (m, 4H), 2.23-2.1 (m, 3H), 1.9-1.63 (m, 10H), 1.25 (s, 6H); MS (APCI+) m/z 467 (M+H)+.
Name
2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid
Quantity
159 mg
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
84 mg
Type
reactant
Reaction Step Two
[Compound]
Name
5-hydroxy-2-adamantamine
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][N:14]=2)[CH2:9][CH2:8]1)([CH3:6])[C:3](O)=[O:4].O.[OH:24][C:25]1[C:33]2N=NN[C:29]=2[CH:28]=[CH:27][CH:26]=1.Cl.CN(C)[CH2:37][CH2:38][CH2:39][N:40]=C=NCC.[CH2:46](Cl)Cl>CCN(C(C)C)C(C)C>[CH3:6][C:2]([N:7]1[CH2:8][CH2:9][N:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][N:14]=2)[CH2:11][CH2:12]1)([C:3]([NH:40][CH:39]1[CH:27]2[CH2:26][C:25]3([OH:24])[CH2:37][CH:38]1[CH2:46][CH:29]([CH2:33]3)[CH2:28]2)=[O:4])[CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid
Quantity
159 mg
Type
reactant
Smiles
CC(C(=O)O)(C)N1CCN(CC1)C1=NC=C(C=C1)C(F)(F)F
Step Two
Name
hydroxybenzotriazole hydrate
Quantity
84 mg
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
5-hydroxy-2-adamantamine
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
115 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts washed with saturated sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product purified (silica gel, 10-40% acetone in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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